molecular formula C18H14O2 B3059013 Methyl 2-(naphthalen-1-yl)benzoate CAS No. 93655-02-8

Methyl 2-(naphthalen-1-yl)benzoate

Cat. No.: B3059013
CAS No.: 93655-02-8
M. Wt: 262.3 g/mol
InChI Key: VSCHBPCWJOQPQD-UHFFFAOYSA-N
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Description

Methyl 2-(naphthalen-1-yl)benzoate is an aromatic ester featuring a benzoate backbone with a methyl ester group at the 2-position and a naphthalene substituent at the 1-position.

Properties

IUPAC Name

methyl 2-naphthalen-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-20-18(19)17-11-5-4-10-16(17)15-12-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCHBPCWJOQPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294710
Record name methyl 2-(naphthalen-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93655-02-8
Record name NSC97685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(naphthalen-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(naphthalen-1-yl)benzoate can be synthesized through esterification reactions involving benzoic acid derivatives and naphthalene. One common method involves the reaction of 2-(naphthalen-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(naphthalen-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(naphthalen-1-yl)benzoic acid, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Methyl 2-(naphthalen-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(naphthalen-1-yl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes and receptors in biological systems. The naphthalene moiety can participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

  • In contrast, the 2-chlorobenzoate group in naphthalen-1-yl 2-chlorobenzoate increases polarity, enhancing solubility in polar solvents compared to the parent methyl ester .
  • Biological Activity: Compounds like C1 and 4k incorporate heterocycles (quinoline) and amide/urea linkages, which are common in pharmaceuticals.
  • Synthetic Yields : Derivatives such as 4k are synthesized in moderate yields (57%) via coupling reactions, while analogs like C1–C7 are crystallized from ethyl acetate as yellow/white solids, indicating robust crystallization protocols .

Reactivity and Functionalization

  • Nitration Studies : Evidence from nitration experiments on methyl benzoate analogs (e.g., ) suggests that electron-donating substituents (e.g., methoxy) direct nitration to specific positions, while electron-withdrawing groups (e.g., Cl, CF₃) may reduce reactivity . This implies that this compound’s naphthalene group could sterically hinder electrophilic substitution reactions.

Biological Activity

Methyl 2-(naphthalen-1-yl)benzoate, a compound characterized by its unique naphthalene and benzoate structure, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of naphthalene-1-carboxylic acid and methanol. Its chemical formula is C16H14O2C_{16}H_{14}O_2, and it features a naphthalene ring attached to a benzoate moiety. The presence of these aromatic rings contributes to its lipophilicity, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar structures showed strong growth inhibitory activity against human breast cancer (MCF-7) cells, with a reported 50% inhibitory concentration (IC50) of around 27 nM for related compounds . This suggests that this compound may also possess comparable activity.

Antioxidant Properties

The antioxidant activity of this compound has been investigated through various assays. Compounds derived from naphthalene structures have been shown to exhibit antioxidant effects, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research on structurally similar derivatives indicates moderate antibacterial and antifungal activities against various strains, including resistant bacteria. For instance, derivatives of naphthalene have shown effectiveness against clinical isolates of MRSA .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered signal transduction pathways, affecting cell proliferation and apoptosis in cancer cells.
  • Oxidative Stress Modulation : By acting as an antioxidant, it may reduce oxidative stress within cells, thereby protecting against damage that can lead to cancer progression or other diseases.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityExhibited strong growth inhibition in MCF-7 cells (IC50 = 27 nM).
Antioxidant PropertiesDemonstrated significant antioxidant capacity in vitro.
Antimicrobial ActivityShowed moderate antibacterial effects against MRSA strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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